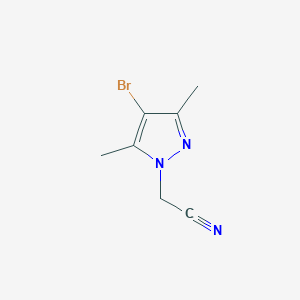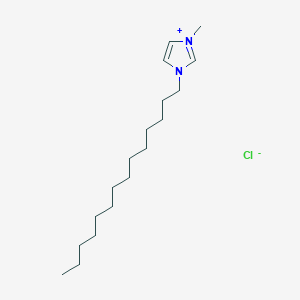
1-(4-Nitrophenyl)-5-(trifluoromethyl)pyrazole-4-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, "1-(4-Nitrophenyl)-5-(trifluoromethyl)pyrazole-4-carbonyl chloride," belongs to the pyrazole class of compounds, which are notable for their diverse applications in various fields of chemistry due to their unique structural and electronic properties. Pyrazoles are heterocyclic aromatic compounds, containing a 5-membered ring with two nitrogen atoms. The specific functional groups attached to the pyrazole ring in this compound suggest its potential for varied chemical reactivity and interaction.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines or hydrazones with appropriate carbonyl compounds. A green, fast, and straightforward procedure for the synthesis of similar compounds involves coupling reactions between diazonium chlorides and aminopyrazole derivatives. The structure of such compounds is confirmed by spectroscopic studies including IR, NMR, HRMS, and UV–vis spectroscopy, in addition to X-ray single-crystal determination (Al‐Azmi & Shalaby, 2018).
Molecular Structure Analysis
The molecular geometry, vibrational frequencies, and chemical shift values of pyrazole derivatives are often calculated using computational methods such as Hartree-Fock (HF) and density functional theory (DFT), providing insights into the stability and electronic properties of the molecule. These calculations are validated through comparison with experimental data, helping to elucidate the molecular structure in detail (Al‐Azmi & Shalaby, 2018).
Chemical Reactions and Properties
Pyrazole compounds can undergo various chemical reactions, including cycloadditions, nucleophilic substitutions, and isomerizations, leading to a wide range of functionalized derivatives. The reactivity is influenced by the nature of substituents on the pyrazole ring, which can facilitate regioselective transformations and enable the synthesis of complex heterocyclic structures (Deng & Mani, 2008).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting point, and crystal structure, are determined by their molecular structure. X-ray diffraction (XRD) studies provide detailed information on the crystal packing, hydrogen bonding, and overall solid-state architecture of these compounds. This information is crucial for understanding the material properties and potential applications of pyrazole derivatives (Evecen et al., 2016).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis of Heterocyclic Compounds : The compound has been used in the synthesis of heterocyclic compounds like 5-hydroxy-2-pyrazolines, which are intermediates for the synthesis of pyrazoles or their linear tautomers (hydrazones) (Zelenin et al., 2002).
Molecular Structure Analysis : It has been involved in the synthesis of (E)-3-(3-(4-nitrophenyl)triaz-1-en-1-yl)-1H-pyrazole-4-carbonitrile, with its structure confirmed through various spectroscopic studies (Al‐Azmi & Shalaby, 2018).
Biochemical Applications
Carbonic Anhydrase Inhibitors : Derivatives synthesized from this compound have shown inhibitory effects on human carbonic anhydrase isoenzymes, making them potential therapeutic agents (Kasımoğulları et al., 2009).
Herbicidal Applications : Pyrazole nitrophenyl ethers, synthesized using this compound, exhibit herbicidal effects by inhibiting protoporphyrinogen IX oxidase, particularly on narrowleaf weed species (Clark, 1996).
Chemical Synthesis and Analysis
Synthesis of Polyamides : The compound has been used in the synthesis of aromatic polyamides containing pendent amino and cyano groups, demonstrating high thermal stability and solubility in polar aprotic solvents (Chung & Kim, 1997).
Ring Cleavage Studies : It has been involved in studies examining ring cleavage by chlorine, providing insights into the chemical behavior of pyrazole-sulphonyl chlorides (Alabaster & Barry, 1976).
Propiedades
IUPAC Name |
1-(4-nitrophenyl)-5-(trifluoromethyl)pyrazole-4-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF3N3O3/c12-10(19)8-5-16-17(9(8)11(13,14)15)6-1-3-7(4-2-6)18(20)21/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHQPPLHVFKVOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C=N2)C(=O)Cl)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF3N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379677 |
Source


|
| Record name | 1-(4-nitrophenyl)-5-(trifluoromethyl)pyrazole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Nitrophenyl)-5-(trifluoromethyl)pyrazole-4-carbonyl chloride | |
CAS RN |
175137-36-7 |
Source


|
| Record name | 1-(4-nitrophenyl)-5-(trifluoromethyl)pyrazole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175137-36-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[7-dimethylazaniumylidene-1-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]-9-[4-[(E,3E)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]nonan-3-ylidene]-dimethylazanium;tetraiodide](/img/structure/B61997.png)




![Methyl 1-oxaspiro[2.3]hexane-5-carboxylate](/img/structure/B62007.png)



![3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid](/img/structure/B62023.png)



